1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid” is complex, with an indole moiety attached to an azetidine ring via a carbonyl group. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid” include a molecular weight of 244.25 g/mol. The compound is likely to be solid at room temperature .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include this compound, have been reported to have diverse biological activities, including anti-HIV-1 activity .
Plant Hormone-Related Functions
Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmaceutical Testing
The compound is available for purchase for pharmaceutical testing, indicating its use in drug development and research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable in pharmaceutical research .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of these compounds with their targets can result in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives, including 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, could affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the action of this compound could result in a variety of molecular and cellular effects.
properties
IUPAC Name |
1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(15-6-8(7-15)13(17)18)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENIKRXJHZJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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